3-Indoleacetonitrile

Plant physiology Auxin bioassay Structure-activity relationship

3-Indoleacetonitrile (IAN, ≥98%) is a unique auxin probe: 10× more active than IAA in straight-growth assays but inactive in pea systems, enabling tissue-specific auxin signaling dissection. Validated in vivo anti-influenza A activity (20 mg/kg, H5N6/H1N1) via MAVS induction. Unlike I3C/DIM, IAN does not induce CYP450 enzymes, serving as an ideal negative control for drug metabolism studies. Also inhibits biofilm formation in E. coli, P. aeruginosa, and A. baumannii via quorum sensing interference without growth inhibition. Essential for auxin receptor research, antiviral screening, and antivirulence programs.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 771-51-7
Cat. No. B1196911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Indoleacetonitrile
CAS771-51-7
Synonymsindole-3-acetonitrile
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC#N
InChIInChI=1S/C10H8N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5H2
InChIKeyDMCPFOBLJMLSNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Indoleacetonitrile (CAS 771-51-7) — Scientific and Procurement Baseline for a Multifunctional Indole Auxin


3-Indoleacetonitrile (indole-3-acetonitrile, IAN) is a naturally occurring indole alkaloid and phytoalexin derived from cruciferous vegetables, characterized by an indole core with an acetonitrile side chain at the C3 position . It functions as a biosynthetic precursor to the primary plant hormone indole-3-acetic acid (IAA) via nitrilase-mediated hydrolysis, placing it at the intersection of auxin signaling and specialized metabolism [1]. Commercially available as a solid with purity ≥98% , IAN serves as a versatile scaffold for synthetic derivatization and as an analytical reference standard [2].

Why 3-Indoleacetonitrile Cannot Be Generically Substituted by IAA or Other Indole Analogs


Substituting 3-indoleacetonitrile with other indole auxins (e.g., IAA) or structurally related dietary indoles (e.g., indole-3-carbinol, I3C) in research applications introduces assay-dependent activity divergence and confounding biological profiles. IAN exhibits context-specific differential activity relative to IAA across plant bioassays — being 10-fold more active in straight-growth assays yet inactive in pea systems [1]. In mammalian pharmacology, IAN demonstrates broad-spectrum antiviral efficacy in vivo (20 mg/kg in mouse models) whereas comparator indoles such as gramine lack direct antiviral activity [2]. Furthermore, IAN fails to induce cytochrome P450 enzymes in vitro, in marked contrast to I3C and its metabolite DIM, which are potent CYP inducers [3]. These functionally orthogonal properties render substitution scientifically invalid and potentially misleading in experimental outcomes.

3-Indoleacetonitrile — Quantified Differentiation Evidence Versus IAA, I3C, IAM, and Indole-3-Carboxaldehyde


Differential Auxin Activity of 3-Indoleacetonitrile Versus IAA in Avena Straight-Growth Bioassays

In the Avena coleoptile straight-growth test, 3-indoleacetonitrile demonstrates approximately 10-fold higher apparent auxin activity than indole-3-acetic acid (IAA), with a 0.1 mg/L solution of IAN exhibiting equivalent growth promotion to a 1.0 mg/L solution of IAA [1]. This quantitative differential is reversed in the Avena curvature test, where IAN is less active than IAA at comparable concentrations [1]. These data demonstrate that IAN's apparent auxin potency is highly assay-context dependent and cannot be predicted from IAA behavior.

Plant physiology Auxin bioassay Structure-activity relationship

Comparative Antiviral Efficacy: 3-Indoleacetonitrile Versus Gramine and Indole-3-Carboxaldehyde Against Influenza A Virus

Among four indole derivatives evaluated head-to-head for anti-influenza activity in A549 cells, 3-indoleacetonitrile was the only compound to exert profound, broad-spectrum antiviral activity against influenza A viruses [1]. In a mouse model, IAN at a non-toxic concentration of 20 mg/kg effectively reduced mortality, weight loss, diminished lung virus titers, and alleviated lung lesions in mice lethally challenged with H5N6 and H1N1 strains [1]. The comparator compounds indole-3-carboxaldehyde, 3-carboxyindole, and gramine did not demonstrate comparable efficacy in the same assay system [1]. Notably, gramine (the parent compound of gramine derivatives) has been independently shown to lack direct anti-EV71 activity, requiring derivatization to achieve antiviral effects [2].

Antiviral research Influenza A virus In vivo efficacy

Nitrosation Stability and Mutagenic Potential: 3-Indoleacetonitrile Versus Indole-3-Carbinol and 4-Chloroindole

Under acidic nitrosation conditions, 3-indoleacetonitrile exhibits a lower nitrosation rate and produces less mutagenic nitrosated products compared to structurally related indoles. In the Ames test (Salmonella typhimurium TA100), the mutagenic potency order was: 4-chloroindole ≫ indole-3-carbinol ≥ indole > indole-3-acetonitrile [1]. Quantitatively, IAN was the least mutagenic among the four indoles tested. The nitrosation rates of indole and 4-chloroindole were higher than those of IAN and indole-3-carbinol [1]. Furthermore, the nitrosated products of IAN, indole-3-carbinol, and indole were more stable at pH 8 than at pH 2, whereas nitrosated 4-chloroindole showed the opposite pH stability profile [1].

Chemical stability Nitrosation chemistry Mutagenicity assessment

Hepatic Cytochrome P450 Induction Profile: 3-Indoleacetonitrile Versus Indole-3-Carbinol

In cultured precision-cut rat liver slices treated for 72 hours, 3-indoleacetonitrile (3-ICN) at 2-200 µM had little effect on cytochrome P450 (CYP)-dependent enzyme activities, whereas enzyme induction was observed after in vivo administration of indole-3-carbinol (I3C) [1]. In a separate in vivo study across three species (mouse, rat, rabbit), IAN had no effect on cytochrome P-450 levels or benzo[a]pyrene oxidase activity, whereas I3C produced increases in cytochrome P-450 and BaP oxidase activity in rat and mouse liver microsomes [2]. This differential is functionally significant: IAN does not induce CYP enzymes in vitro or in vivo, whereas I3C acts as a moderate inducer of cytochromes P-448 [2]. The I3C metabolite DIM (50 µM) produced marked CYP induction in vitro, an effect absent with IAN [1].

Drug metabolism CYP induction Xenobiotic metabolism

Tryptophan 2,3-Dioxygenase Inhibition: 3-Indoleacetonitrile Versus Indole-3-Acetamide

Indole-3-acetamide, indole-3-acetonitrile, and indole-3-acrylic acid all exhibited potent inhibition of mammalian tryptophan 2,3-dioxygenase (TDO), while they only moderately inhibited the pseudomonad enzyme [1]. The three indole derivatives demonstrated comparable potency against the mammalian TDO enzyme in this head-to-head comparison. TDO is a validated target for cancer immunotherapy due to its role in tryptophan catabolism and immune suppression. The shared potent TDO inhibition profile among these structurally related indoles, contrasted with the differential antiviral and CYP-inducing properties, highlights the unique multi-target profile of IAN that cannot be replicated by any single analog.

Enzyme inhibition Tryptophan metabolism Immuno-oncology

Antibiofilm Activity Without Growth Inhibition: 3-Indoleacetonitrile in Bacterial Pathogens

3-Indoleacetonitrile inhibits biofilm formation of both E. coli O157:H7 and Pseudomonas aeruginosa without affecting overall bacterial growth . This antivirulence activity is mechanistically distinct from conventional antibiotics. In Acinetobacter baumannii, IAN (3IAN) at sublethal concentrations inhibits biofilm formation and motility by suppressing synthesis of the quorum sensing signal 3-OH-C12-HSL [1]. Additionally, IAN enhances bacterial sensitivity to imipenem, a carbapenem antibiotic [1]. This antibiofilm activity is shared with select other indole derivatives (e.g., 7-hydroxyindole, 7-fluoroindole) but is not universal across the indole class; the specific structural features conferring this activity are not fully defined, underscoring that IAN's bioactivity cannot be assumed for arbitrary indole analogs [2].

Biofilm inhibition Antivirulence Quorum sensing

Validated Research Applications for 3-Indoleacetonitrile Based on Comparative Evidence


Auxin Signaling Research Requiring Assay-Context Differentiation from IAA

Based on the evidence that 3-indoleacetonitrile exhibits 10-fold higher activity than IAA in Avena straight-growth assays but is inactive in pea curvature tests and lateral bud inhibition assays [1], IAN serves as a critical tool for dissecting auxin perception mechanisms. Researchers investigating receptor-specificity, tissue-dependent auxin responses, or auxin transport can employ IAN as a probe that mimics IAA in certain bioassays while lacking activity in others, enabling experimental deconvolution of auxin signaling pathways. This assay-dependent differential activity cannot be replicated by direct IAA substitution.

Antiviral Drug Discovery and in Vivo Influenza A Model Studies

3-Indoleacetonitrile is validated for in vivo anti-influenza A virus studies at a well-defined non-toxic dose of 20 mg/kg, with demonstrated efficacy against both H5N6 and H1N1 strains [2]. In contrast to comparator indoles (indole-3-carboxaldehyde, 3-carboxyindole, gramine) that lacked comparable in vivo efficacy in the same study [2], IAN provides researchers with an established positive control scaffold for influenza A screening campaigns. The compound's mechanism involving MAVS protein induction also positions it for studies of mitochondrial antiviral signaling pathways.

Drug Metabolism Studies Requiring a Non-CYP-Inducing Indole Control

The evidence that 3-indoleacetonitrile does not induce cytochrome P450 enzymes in vitro (2-200 µM, 72 h) or in vivo (mouse, rat, rabbit) [3], whereas indole-3-carbinol and its metabolite DIM are potent CYP inducers [3], establishes IAN as an ideal negative control or non-inducing scaffold for xenobiotic metabolism research. Investigators studying CYP-mediated drug interactions or developing inducers can use IAN to isolate induction-specific effects without confounding background activity from the indole core itself.

Antibiofilm and Quorum Sensing Inhibitor Screening in Gram-Negative Pathogens

IAN's demonstrated ability to inhibit biofilm formation in E. coli O157:H7, P. aeruginosa, and A. baumannii at sublethal concentrations, coupled with its mechanistic activity as a quorum sensing signal (3-OH-C12-HSL) synthesis inhibitor [4], validates its use as a reference compound in antivirulence screening programs. Unlike antibiotics that exert growth-inhibitory pressure and select for resistance, IAN provides a growth-neutral probe for studying quorum sensing interference as an alternative antimicrobial strategy.

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